[Glu1]-Fibrinopeptide B
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Overview
Description
[Glu1]-Fibrinopeptide B is a peptide derived from the N-terminal of the fibrinogen beta chain. It is produced during the cleavage of fibrinogen by thrombin to form fibrin monomer. This peptide is composed of 14 amino acids and is used as a standard in mass spectrometry for system assessment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Glu1]-Fibrinopeptide B involves the hydrolysis of fibrinogen followed by the cleavage of the fibrinogen beta chain by thrombin. The peptide can be purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 90% .
Industrial Production Methods
In industrial settings, this compound is produced by enzymatic cleavage of fibrinogen using thrombin. The peptide is then purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
[Glu1]-Fibrinopeptide B can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds in the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of reduced peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
[Glu1]-Fibrinopeptide B has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for system calibration and performance analysis.
Biology: Studied for its role in coagulation and fibrinolytic activity.
Mechanism of Action
[Glu1]-Fibrinopeptide B exerts its effects by interacting with specific receptors on neutrophils, monocytes, and fibroblasts. It stimulates these cells, leading to directed cell migration and activation. The peptide plays a role in recruiting immune cells to sites of fibrin deposition and turnover, contributing to wound healing and inflammation .
Comparison with Similar Compounds
Similar Compounds
Fibrinopeptide A: Another peptide derived from fibrinogen, involved in the coagulation process.
Thrombin: An enzyme that cleaves fibrinogen to form fibrin monomers and fibrinopeptides.
Fibrinogen: The precursor protein that is cleaved by thrombin to produce fibrin monomers and fibrinopeptides.
Uniqueness
[Glu1]-Fibrinopeptide B is unique due to its specific amino acid sequence and its role in the coagulation pathway. It is specifically derived from the N-terminal of the fibrinogen beta chain, making it distinct from other fibrinopeptides .
Properties
IUPAC Name |
4-amino-5-[[2-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJTGOVJLITON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H95N19O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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